1-[(4-Ethenylphenyl)methyl]piperazine

Polymer Chemistry Macromonomer Synthesis Cationic Polymerization

Traditional polymer modifications often suffer from additive leaching, compromising material performance. 1-[(4-Ethenylphenyl)methyl]piperazine uniquely combines a reactive styrenic double bond for covalent network incorporation with a free secondary amine, providing a permanent, non-leaching functional center. It is a critical terminating agent and monomer for controlled polymer architectures. - Macromonomer Synthesis: Introduces a precise styrenic end-group for living cationic ring-opening polymerization, achieving high macromonomer yields (40-85%). - Catalyst Support: Enables high-loading (3.0 mmol NH/g) non-cross-linked polystyrene supports for recoverable, green catalytic systems. - Supply Assurance: Stringent QC using monoisotopic mass (202.146999 Da) confirms identity, ensuring batch-to-batch consistency for sensitive research applications.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 168270-38-0
Cat. No. B1364324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Ethenylphenyl)methyl]piperazine
CAS168270-38-0
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)CN2CCNCC2
InChIInChI=1S/C13H18N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h2-6,14H,1,7-11H2
InChIKeyADHMJVLPJMDBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Ethenylphenyl)methyl]piperazine: Technical Profile


1-[(4-Ethenylphenyl)methyl]piperazine (CAS 168270-38-0), also referred to as 1-(4-vinylbenzyl)piperazine, is an organic compound with the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol . Structurally, it features a piperazine ring, a nitrogen-containing heterocycle, substituted with a 4-vinylbenzyl group. This dual functionality—a polymerizable vinyl group and a nucleophilic secondary amine—defines its primary value as a specialty monomer and terminating agent in advanced polymer synthesis [1][2]. Its applications are concentrated in the fields of functional polymers, macromonomer construction, and supported catalysis, where it imparts precise chemical and physical properties to the final material [3][4].

1 Specialty monomer for covalent incorporation into polymer networks via vinyl group
2 Piperazine ring offers secondary amine for catalysis, further functionalization
3 Terminating agent for living cationic polymerization of 2-oxazolines

1-[(4-Ethenylphenyl)methyl]piperazine vs. Common Analogs


While piperazine and its simple alkyl or aryl derivatives (e.g., 1-benzylpiperazine) are widely available, they lack the critical vinyl functionality that enables covalent incorporation into a polymer network [1]. Substitution with a non-polymerizable analog would result in a small-molecule additive, which can leach, cause heterogeneity, or fail to provide the structural integrity and permanent functionality required in materials science applications [2]. Conversely, simpler vinyl monomers like 4-vinylbenzyl chloride lack the piperazine moiety, which provides both a tertiary amine catalyst and a handle for further functionalization [3]. 1-[(4-Ethenylphenyl)methyl]piperazine uniquely combines a reactive styrenic double bond for copolymerization with a free secondary amine, enabling it to act as both a covalent linker and a functional center [2][3].

Non-vinyl piperazines
Lack the polymerizable vinyl group; act as small-molecule additives that may leach and fail to provide permanent functionality.
4-Vinylbenzyl chloride
Contains a styrenic double bond but lacks the piperazine ring; misses catalytic amine and further modification handle.
Di-functional analog (bis-vinylbenzyl piperazine)
Higher molecular weight and dual vinyl groups alter crosslinking density and solubility; not directly interchangeable.

1-[(4-Ethenylphenyl)methyl]piperazine: Comparative Performance


Functional Termination in 2-Oxazoline Polymerization

In the synthesis of poly(2-methyl-2-oxazoline) bis(macromonomers), 1-[(4-Ethenylphenyl)methyl]piperazine was employed as the terminating agent to introduce a polymerizable vinyl group at the chain end. This process resulted in well-defined bis(macromonomers) with controlled degrees of polymerization (Pn) of 4, 11, and 17, and overall macromonomer yields ranging from 40% to 85% depending on the specific system [1][2]. In contrast, termination with a non-vinyl functional piperidine derivative would yield a non-polymerizable chain end, rendering the macromonomer inactive for subsequent copolymerization [2].

End-group polymerizability
Head-to-head
Produces macromonomers with Pn=4,11,17; yields 40-85% vs non-polymerizable chain end from N-piperidine
Enables creation of functional macromonomers with polymerizable end-groups
Living cationic polymerization at 78°C; termination step defines polymerizability
Polymer Chemistry Macromonomer Synthesis Cationic Polymerization

High Loading in Polymer-Supported Catalysts

When copolymerized with styrene as the monomer tert-butyl-4-(p-vinylbenzyl)piperazine-carboxylate (a protected derivative of 1-[(4-Ethenylphenyl)methyl]piperazine), the resulting non-cross-linked polystyrene (NCPS)-supported piperazine catalyst achieved a high loading of 3.0 mmol NH/g after deprotection [1]. This loading is significantly higher than the 1.7 mmol piperazine/g reported for poly(styrene) brushes prepared via atom-transfer radical polymerization (ATRP) using a different piperazine-containing monomer [2].

Catalyst loading
Cross-study comparable
3.0 mmol NH/g vs 1.7 mmol/g for poly(styrene) brushes; +76% higher loading
Supports higher catalyst activity per unit mass of support
After Boc deprotection; microwave-assisted copolymerization with styrene
Supported Catalysis Polymer Chemistry Green Chemistry

Structural Purity & Solubility Profile

The compound's identity and purity can be definitively confirmed by standard analytical techniques. Its molecular structure yields a monoisotopic mass of 202.146999 Da . In contrast, closely related compounds exhibit distinct mass and structural properties: 1-(4-ethenylphenyl)piperazine (CAS 358674-73-4) lacks the methylene spacer, resulting in a lower molecular weight of 188.27 g/mol , and 1,4-bis[(4-ethenylphenyl)methyl]piperazine (CAS 455947-51-0) is a di-functional monomer with a much higher molecular weight . The presence of the methylene spacer and the free secondary amine in 1-[(4-Ethenylphenyl)methyl]piperazine influences its solubility and reactivity profile compared to these analogs.

Molecular identity
Class-level / Data to verify
Monoisotopic mass 202.146999 Da; MW 202.30 g/mol vs analog without methylene spacer (188.27 g/mol)
Distinguishes correct monomer for specific reactivity and solubility profiles
Analytical confirmation recommended; supplier QC data should be reviewed
Analytical Chemistry Monomer Characterization Quality Control

Kinetic Advantage from Piperazine Ring Activation

While direct kinetic data for 1-[(4-Ethenylphenyl)methyl]piperazine was not found, a study on the structurally analogous 4-vinylbenzyl piperidine revealed that the presence of the nitrogen-containing heterocycle significantly reduces the thermal activation energy (Ea) for autopolymerization. The Ea for 4-vinylbenzyl piperidine was reported to be approximately 80 kJ mol⁻¹ lower than that of styrene [1]. This class-level inference suggests that 1-[(4-Ethenylphenyl)methyl]piperazine likely exhibits a similar kinetic advantage, enabling polymerization under milder conditions or with faster rates compared to non-functionalized styrenic monomers [1].

Activation energy (Ea)
Class-level inference
Analog 4-vinylbenzyl piperidine has Ea ~80 kJ mol⁻¹ lower than styrene; inferred advantage
May support polymerization under milder conditions; requires validation
Data inferred from structurally analogous compound; direct measurement not available
Polymerization Kinetics Materials Science Monomer Reactivity

1-[(4-Ethenylphenyl)methyl]piperazine: Optimal Use Cases


Poly(2-oxazoline) Macromonomers for Hydrogels

1-[(4-Ethenylphenyl)methyl]piperazine is an ideal terminating agent for living cationic ring-opening polymerization of 2-oxazolines. Its ability to introduce a single, reactive styrenic group at the chain end allows for the creation of macromonomers with a precise degree of polymerization (Pn = 4, 11, 17) and high yields (40-85%) [1]. These macromonomers can then be copolymerized with other vinyl monomers like N-vinylpyrrolidone to form novel hydrogels with tailored properties [2]. This application leverages the compound's unique dual functionality for the construction of advanced, well-defined polymer architectures [1][2].

High-Loading Polymer-Supported Catalysts

The protected derivative, tert-butyl-4-(p-vinylbenzyl)piperazine-carboxylate, is a powerful monomer for creating non-cross-linked polystyrene (NCPS)-supported piperazine catalysts. The high loading of 3.0 mmol NH/g achieved via copolymerization with styrene makes these soluble supports highly effective for organic transformations like the Knoevenagel condensation [3]. This approach combines the advantages of homogeneous catalysis (high activity, easy characterization) with the ease of catalyst recovery via precipitation, a key principle of green chemistry [3].

Functional Polymer Brushes & Coatings

The vinyl group of 1-[(4-Ethenylphenyl)methyl]piperazine enables its covalent attachment to a variety of polymer backbones or surfaces through free radical or controlled radical polymerization techniques. This allows for the creation of polymer brushes, coatings, or resins with pendant piperazine groups [3]. The piperazine moiety can then serve as a catalytic site, a ligand for metal binding, or a site for further chemical modification (e.g., quaternization for ion-exchange membranes) [4]. This application scenario capitalizes on the compound's ability to anchor functional piperazine units permanently within a material matrix [3][4].

Monomer Quality Control & Authentication

The distinct monoisotopic mass of 202.146999 Da and molecular weight of 202.30 g/mol for 1-[(4-Ethenylphenyl)methyl]piperazine serve as critical quality control markers . These values differentiate it from closely related but structurally distinct compounds, such as 1-(4-ethenylphenyl)piperazine (MW 188.27 g/mol) and the di-functional 1,4-bis[(4-ethenylphenyl)methyl]piperazine . Accurate mass spectrometry can confirm the identity and purity of the procured monomer, ensuring that the correct building block is used in sensitive polymer syntheses where even minor structural variations can alter reactivity, solubility, and final material properties .

Application
Selection Property
Validation Focus
Poly(2-oxazoline) macromonomers for hydrogels
End-group polymerizability (vinyl)
Macromonomer yield and degree of polymerization (Pn)
High-loading polymer-supported catalysts
Copolymerizable piperazine monomer (protected form)
Active site density after deprotection (mmol NH/g)
Functional polymer brushes and coatings
Covalent incorporation of piperazine into matrix
Pendant piperazine functionality and chemical stability
Monomer quality control and authentication
Distinct monoisotopic mass and MW
Accurate mass confirmation for correct monomer identity

Technical Documentation Hub

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